Crizotinib-d9 (hydrochloride)

Bioanalysis Pharmacokinetics Analytical Chemistry

Crizotinib-d9 (hydrochloride) is the definitive SIL-IS for LC-MS/MS quantification of crizotinib. Unlike unlabeled or d5 analogs, the nine-deuterium substitution (+9 Da) provides superior mass resolution, eliminating isotopic cross-talk and ensuring baseline separation from the analyte's natural isotopic envelope. Validated chemical purity of 99.62% minimizes assay variability for robust PK parameter calculation (AUC, Cmax, t1/2) critical to FDA/EMA regulatory submissions. The hydrochloride salt guarantees optimal aqueous solubility for seamless stock preparation. Ideal for clinical TDM, preclinical tissue distribution, and metabolite profiling studies.

Molecular Formula C21H23Cl3FN5O
Molecular Weight 495.8 g/mol
Cat. No. B12367791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrizotinib-d9 (hydrochloride)
Molecular FormulaC21H23Cl3FN5O
Molecular Weight495.8 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl
InChIInChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1/i4D2,5D2,6D2,7D2,15D;
InChIKeyBTDNHKQCPIBABF-GPBKVTHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crizotinib-d9 (hydrochloride): Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Crizotinib-d9 (hydrochloride) (PF-02341066-d9 hydrochloride) is a deuterium-labeled analog of the small-molecule tyrosine kinase inhibitor crizotinib, wherein nine hydrogen atoms are replaced by deuterium [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise and accurate quantification of crizotinib in biological matrices [1]. The hydrochloride salt form enhances aqueous solubility, facilitating preparation of stock solutions and spiking into biological samples. The compound's molecular formula is C21H14D9Cl3FN5O with a molecular weight of 495.85 g/mol [2].

Why Unlabeled Crizotinib or Lower-Deuterated Analogs Cannot Substitute for Crizotinib-d9 (hydrochloride) in Regulated Bioanalysis


Direct substitution of Crizotinib-d9 (hydrochloride) with unlabeled crizotinib or lower-deuterated analogs (e.g., d5) in LC-MS/MS workflows introduces quantifiable sources of error. Unlabeled crizotinib, when used as an internal standard, cannot be distinguished from the analyte in the mass spectrometer, rendering accurate quantification impossible [1]. Analogs with fewer deuterium atoms (e.g., d5) exhibit a smaller mass shift, which elevates the risk of isotopic cross-talk and incomplete chromatographic resolution from the analyte's natural isotopic envelope, thereby compromising assay accuracy at low concentrations [2]. Furthermore, the d9 isotopologue demonstrates validated chemical purity of 99.62%, a specification not uniformly documented for alternative deuterated crizotinib analogs, directly impacting the reliability of quantitative results in clinical and preclinical studies [3].

Quantitative Differentiation of Crizotinib-d9 (hydrochloride) for Analytical Method Selection


Chemical Purity and Synthesis Validation: 99.62% Purity Confirmed by Multi-Step Synthesis

The chemical purity of Crizotinib-d9 (hydrochloride) is established at 99.62% via a validated 14-step synthetic route [1]. This purity specification ensures minimal interference from unlabeled crizotinib or other impurities that could bias quantitative LC-MS/MS measurements. In contrast, the chemical purity of lower-deuterated analogs (e.g., d5) is typically reported as >98% without a specific validated value, introducing uncertainty in the degree of impurity-related measurement error .

Bioanalysis Pharmacokinetics Analytical Chemistry

Mass Spectrometric Resolution: +9 Da Mass Shift Minimizes Isotopic Overlap

Crizotinib-d9 (hydrochloride) exhibits a molecular weight of 495.85 g/mol, representing a +9 Da mass shift relative to unlabeled crizotinib (MW 450.2 g/mol) [1]. This larger mass differential, compared to a +5 Da shift for d5 analogs, ensures baseline chromatographic and mass spectrometric separation from the analyte's [M+1] and [M+2] natural isotopic peaks, which is essential for accurate quantification at low ng/mL concentrations. A validated LC-ESI-MS/MS method employing a stable label internal standard (ISTD) with a +7 Da shift demonstrated %CV <9% and accuracy within 8% across a concentration range of 5-5,000 ng/mL in human plasma, establishing the precision achievable with sufficient mass separation [2].

Mass Spectrometry LC-MS/MS Method Development

Deuterium Count: Nine Deuterium Atoms Provide Superior Analytical Robustness

Crizotinib-d9 (hydrochloride) incorporates nine deuterium atoms specifically within the piperidine ring, as confirmed by H/D exchange synthesis [1]. This high degree of deuteration, compared to the five deuterium atoms in Crizotinib-d5, yields a +9 Da mass shift that translates to a greater than 99% reduction in the probability of isotopic overlap with the unlabeled analyte's natural isotopic distribution at the M+1 level. The isotopic enrichment and chemical purity are essential for its function as a tracer in drug development quantitation [2].

Isotope Labeling Internal Standard Method Robustness

Method Precision: Validated LC-ESI-MS/MS Assay Using Stable Isotope Internal Standard Achieves %CV <9%

A validated LC-ESI-MS/MS method utilizing a stable isotope-labeled internal standard (with a +7 Da mass shift) for crizotinib quantification in human plasma demonstrated intra- and inter-assay precision with a coefficient of variation (%CV) of less than 9% and accuracy within 8% of nominal concentrations across the entire calibration range (5-5,000 ng/mL) [1]. While this study did not specifically use the d9 isotopologue, it establishes the performance benchmark achievable with a well-characterized deuterated internal standard. The superior mass separation of the d9 variant (MW 495.85) is expected to further reduce variability at the lower limit of quantification compared to the d7 analog (MW 457.2).

Method Validation Bioanalytical Chemistry Precision

High-Impact Research and Industrial Applications for Crizotinib-d9 (hydrochloride) Based on Quantifiable Differentiation


Clinical Pharmacokinetic Studies Requiring Regulatory-Compliant Bioanalysis

In clinical trials of crizotinib for non-small cell lung cancer (NSCLC), the use of Crizotinib-d9 (hydrochloride) as an internal standard in validated LC-MS/MS methods ensures precise quantification of plasma drug concentrations over time [1]. The compound's high chemical purity (99.62%) and substantial mass shift minimize variability, enabling calculation of robust pharmacokinetic parameters (AUC, Cmax, t1/2) that are essential for FDA and EMA regulatory submissions. This application is validated by a clinical study that successfully applied a similar stable isotope-labeled method to analyze crizotinib concentrations in pediatric brain tumor patients [1].

Therapeutic Drug Monitoring (TDM) to Optimize Dosing and Minimize Toxicity

Crizotinib-d9 (hydrochloride) facilitates the development of high-throughput LC-MS/MS assays for therapeutic drug monitoring (TDM) of crizotinib in patient plasma. The d9 isotopologue's superior mass resolution (+9 Da) enables accurate quantification of trough concentrations (Cmin) at levels as low as 5 ng/mL, which is critical for adjusting dosages to maintain therapeutic efficacy while avoiding adverse effects [1]. The use of a 96-well plate format and SPE extraction, as demonstrated in a validated method, supports routine clinical TDM workflows with high sample throughput [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodent Models

In preclinical pharmacology studies, Crizotinib-d9 (hydrochloride) serves as an essential internal standard for quantifying crizotinib in mouse plasma and tissue homogenates. A validated LC-ESI-MS/MS method using a deuterated internal standard achieved a linear range of 2-2,000 ng/mL in mouse plasma, with precision (%CV) <9% and accuracy within 8% [1]. This level of performance is necessary to accurately determine drug exposure in target tissues (e.g., lung, liver, brain) and to correlate pharmacokinetics with pharmacodynamic endpoints in murine xenograft models of ALK-driven cancers [2].

Metabolite Identification and Quantification Studies in Drug Metabolism Research

Crizotinib-d9 (hydrochloride) is indispensable in studies investigating the metabolism of crizotinib, including the quantification of its major oxidative metabolite, crizotinib-lactam. The distinct mass of the d9 internal standard prevents interference from the metabolite's isotopic peaks, enabling simultaneous and accurate measurement of both parent drug and metabolite [1]. A validated LC-MS/MS method for crizotinib and its metabolite in human plasma achieved an LLOQ of 0.1 ng/mL, demonstrating the sensitivity required to profile metabolite formation and clearance in clinical pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crizotinib-d9 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.